Doconexent sodium

Descripción general

Descripción

Doconexent sodium is a chemical compound known for its high content of docosahexaenoic acid (DHA), an omega-3 fatty acid. DHA is essential for brain health and has anti-inflammatory properties. This compound is often used as a dietary supplement to support cognitive function and overall health.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Doconexent sodium can be synthesized through the biosynthesis of alpha-linolenic acid or commercially manufactured from microalgae. The process involves the conversion of alpha-linolenic acid into DHA through a series of enzymatic reactions.

Industrial Production Methods: Commercial production of this compound typically involves the extraction and purification of DHA from microalgae. The microalgae are cultivated in controlled environments, and the DHA is extracted using solvent extraction methods followed by purification to obtain this compound.

Análisis De Reacciones Químicas

Enzymatic Oxidation and Hydroperoxide Formation

Doconexent sodium undergoes enzymatic oxidation via lipoxygenases (LOX), forming hydroperoxide intermediates. In studies using Oscillatoria sp. LOX (Osc-LOX), DHA reacts to produce hydroperoxides, which are subsequently reduced to hydroxy derivatives .

Key reaction steps :

-

Substrate : this compound (DHA) at 50 μM concentration.

-

Enzyme : Osc-LOX (50–400 units/mL).

-

Conditions : 30°C, pH 8.0 (Tris-HCl buffer).

-

Products :

Yield :

| Reaction Step | Conversion Rate | Product Concentration |

|---|---|---|

| LOX oxidation | 84.5% | 38 μM RvD5 |

Epoxidation

-

Reagent : Sodium hydroxide (NaOH).

-

Conditions : Alkaline hydrolysis at room temperature.

-

Product : 7S,15R-dihydroxy-16S,17S-epoxy-docosapentaenoic acid .

-

Detected via LC-MS/MS (m/z 375.2 [M−H]⁻).

-

Epoxide Ring-Opening

-

Reagent : NaOH (0.1 M).

-

Conditions : 4°C for 24 hours.

-

Products :

Structural Confirmation :

LC-MS/MS Analysis of Hydroperoxides

This compound hydroperoxides (DHA;OOH) are analyzed using reverse-phase LC-MS/MS:

-

Column : C18 (2.1 × 150 mm, 1.9 μm).

-

Mobile Phase : Methanol/water (85:15, 0.1% acetic acid).

-

Detection :

Quantification of Lipid Mediators

Inhibition of Cyclooxygenase (COX) Activity

This compound modulates prostaglandin synthesis by inhibiting COX-2 in endothelial cells:

-

Study Model : Human saphenous vein endothelial cells (HSVEC).

-

Concentration : 25 μM DHA.

-

Outcome :

Mechanism : Competitive inhibition of arachidonic acid (AA) binding to COX-2 .

Stability and Degradation Under Basic Conditions

This compound is susceptible to base-catalyzed degradation:

Aplicaciones Científicas De Investigación

Doconexent sodium is a compound primarily utilized as a source of docosahexaenoic acid (DHA), an omega-3 fatty acid critical for various aspects of human health . It is available as a high-DHA supplement .

Functions & Applications

- Dietary Supplement Doconexent is used to supplement docosahexaenoic acid (DHA) intake . DHA is a key structural component of the brain, cerebral cortex, skin, and retina, playing an important role in their development and function .

- Cardiovascular Health Doconexent and DHA are used to support cardiovascular health .

- Central Nervous System Support Doconexent and DHA are used to support the central nervous system .

- Other Applications DHA is believed to support healthy brain development in young children and prevent cognitive decline during Alzheimer's disease, though clinical trials do not necessarily support these claims .

Pharmacology

DHA, supplied by this compound, exhibits anti-inflammatory effects . It can be biosynthesized from alpha-linolenic acid or commercially manufactured from microalgae . DHA is found in high concentrations across several brain subcellular fractions, including nerve terminals, microsomes, synaptic vesicles, and synaptosomal plasma membranes .

DHA also impacts cellular functions. For example, it can reduce calcium uptake in rat cardiac myocytes . Additionally, docosahexaenoic acid can block voltage-gated sodium channel activity and migration of human breast cancer cells .

Usage & Safety

Mecanismo De Acción

Doconexent sodium exerts its effects through its anti-inflammatory properties. DHA, the active component, integrates into cell membranes and modulates signaling pathways involved in inflammation. It interacts with molecular targets such as nuclear receptors and enzymes involved in inflammatory responses.

Comparación Con Compuestos Similares

Doconexent sodium is similar to other omega-3 fatty acid supplements, such as eicosapentaenoic acid (EPA) and alpha-linolenic acid (ALA). it is unique in its high DHA content and specific anti-inflammatory effects. Other similar compounds include:

Eicosapentaenoic Acid (EPA): Another omega-3 fatty acid with anti-inflammatory properties.

Alpha-Linolenic Acid (ALA): A precursor to DHA and EPA, found in plant oils.

This compound stands out due to its targeted use in cognitive health and its potent anti-inflammatory effects.

Actividad Biológica

Doconexent sodium, also known as sodium docosahexaenoate, is a sodium salt of docosahexaenoic acid (DHA), an omega-3 fatty acid that plays a crucial role in various biological processes. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and applications in research and medicine.

Target of Action

this compound integrates into cell membranes, particularly in the brain, skin, and retina. This incorporation affects membrane fluidity and functionality, which is vital for cellular communication and signaling.

Mode of Action

The primary mode of action involves the modulation of inflammatory pathways. This compound influences the arachidonic acid cascade, leading to reduced production of pro-inflammatory mediators. This anti-inflammatory effect is significant in conditions like cardiovascular diseases and neurodegenerative disorders.

Biochemical Pathways

this compound is involved in several metabolic pathways. It can be biosynthesized from alpha-linolenic acid or extracted from microalgae. Its high DHA content contributes to various biochemical reactions that are essential for maintaining cellular health .

Cellular Effects

The compound affects cellular functions by altering gene expression and influencing cellular metabolism. Research indicates that it plays a role in enhancing synaptic plasticity and cognitive function by modulating neurotransmitter release and receptor sensitivity .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, allowing for effective absorption and bioavailability when administered orally or topically. It is rapidly incorporated into cell membranes, where it exerts its biological effects. Studies have shown that supplementation can lead to increased DHA levels in plasma and tissues, enhancing its therapeutic potential .

Case Studies

-

Cognitive Function Improvement

A study involving older adults demonstrated that supplementation with this compound resulted in improved cognitive performance and memory recall compared to a placebo group. Participants receiving the supplement showed enhanced scores on cognitive assessments after 12 weeks of continuous use . -

Anti-inflammatory Effects

In a clinical trial focused on patients with rheumatoid arthritis, this compound supplementation led to significant reductions in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6). Patients reported decreased joint pain and improved mobility over the treatment period .

Data Table: Summary of Biological Activities

Applications in Scientific Research

This compound has diverse applications across various fields:

- Nutrition: Used as a dietary supplement to support cardiovascular health.

- Neuroscience: Investigated for its role in neuroprotection and cognitive enhancement.

- Pharmacology: Explored as a potential therapeutic agent for inflammatory diseases.

- Food Industry: Incorporated into functional foods aimed at improving health outcomes related to omega-3 fatty acid intake .

Propiedades

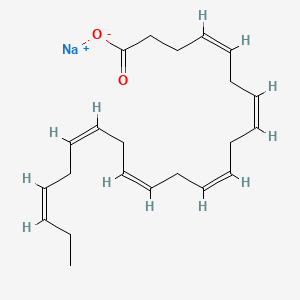

IUPAC Name |

sodium;(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24);/q;+1/p-1/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNNDEWVSGZRIFE-FPYKSTABSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81926-93-4 | |

| Record name | Doconexent sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081926934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DOCONEXENT SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/295P7EPT4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.